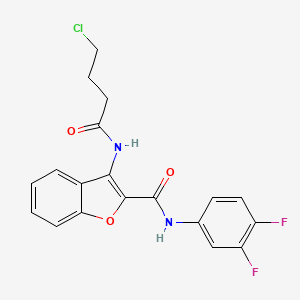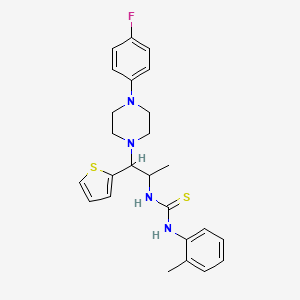
3-(4-chlorobutanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(4-chlorobutanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a chemical entity that appears to be related to a class of compounds that exhibit various biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their potential as inhibitors of biological processes such as β-amyloid aggregation, which is implicated in Alzheimer's disease , and carbonic anhydrase, which is a target for antiglaucoma agents .
Synthesis Analysis
The synthesis of related benzofuran compounds involves multi-step reactions starting from substituted phenols or benzoic acids. For instance, the synthesis of a β-amyloid aggregation inhibitor involved a one-pot synthesis from 4-chlorophenol followed by desulfurization and acylation steps . Similarly, the synthesis of carbonic anhydrase inhibitors involved the reaction of 4-chloro-3-sulfamoyl benzoic acid with various nucleophiles . These methods suggest that the synthesis of 3-(4-chlorobutanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide would likely involve the formation of the benzofuran core followed by functionalization with the appropriate chlorobutanamido and difluorophenyl groups.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of intramolecular hydrogen bonds, which can stabilize the molecule. For example, N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide forms dimeric pairs due to intermolecular N-H...O hydrogen bonds . The presence of substituents such as chloro, fluoro, or amino groups can influence the molecular conformation and the overall stability of the compound.
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, including chlorosulfonation, as seen in the reaction of N-benzyl p-chloro-benzamide with chlorosulfonic acid to give sulfonyl chlorides . These sulfonyl chlorides can then be further reacted with nucleophiles to yield a diverse array of derivatives. This suggests that the chlorobutanamido group in the target compound could potentially be synthesized through similar chlorosulfonation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be elucidated through various spectroscopic techniques, including IR, NMR, and UV-Vis, as well as through computational methods such as DFT calculations . These studies provide insights into the optimized molecular structure, vibrational frequencies, chemical shifts, and electronic properties of the compounds. For instance, the study of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide revealed strong agreement between experimental and computed values for various properties . Similar analyses would be required to fully characterize the physical and chemical properties of 3-(4-chlorobutanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Lavanya et al. (2017) presented the synthesis of new 3-(glycinamido)-benzofuran-2-carboxamide derivatives evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds were characterized using NMR, IR, Mass, and X-ray crystallography, indicating their potential in developing new bioactive chemical entities (Lavanya, A., Sribalan, R., & Padmini, V., 2017).
Microwave-assisted Synthesis for Biological Significance
Xie et al. (2014) synthesized benzofuran-2-carboxamides of biological and medicinal significance through a microwave-assisted one-pot parallel approach. These compounds were assayed for their anti-inflammatory, analgesic, and antipyretic activities in vivo, with some showing potent activities of particular interest (Xie, Y.-S. et al., 2014).
Novel Synthesis Techniques and Biological Agents
Akbari et al. (2008) explored the synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its derivatives as potential biological agents. Their antimicrobial evaluation showed significant inhibition on bacterial and fungal growth (Akbari, J. et al., 2008).
Antihyperlipidemic Activity
Al-qirim et al. (2012) synthesized a series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides tested for their antihyperlipidemic activity in rats. The study found that some derivatives significantly reduced triglyceride levels and increased high-density lipoprotein-cholesterol, indicating their potential as lipid-lowering agents (Al-qirim, T. et al., 2012).
Neuroprotective and Antioxidant Effects
Cho et al. (2015) evaluated novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives for their neuroprotective and antioxidant activities. The study identified compounds with considerable protection against NMDA-induced excitotoxic neuronal cell damage, suggesting their potential for neuroprotection and ROS scavenging (Cho, J. et al., 2015).
Eigenschaften
IUPAC Name |
3-(4-chlorobutanoylamino)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N2O3/c20-9-3-6-16(25)24-17-12-4-1-2-5-15(12)27-18(17)19(26)23-11-7-8-13(21)14(22)10-11/h1-2,4-5,7-8,10H,3,6,9H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYYNHFSOUXKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobutanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B3007106.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007110.png)
![N-(2,5-dimethylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B3007112.png)
![N-(3,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007114.png)





![9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3007122.png)